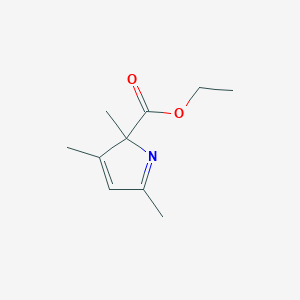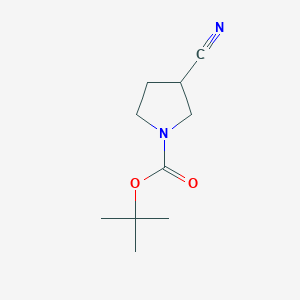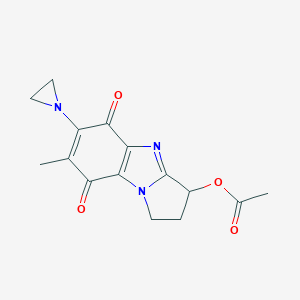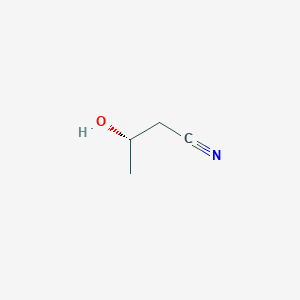
3-Chloro-4,5-dihydroxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-dihydroxybenzoyl chloride, also known as CDC, is an important chemical compound that has been widely used in scientific research. It is a chlorinated derivative of 4,5-dihydroxybenzoic acid, which is a natural product found in many plants. CDC has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
3-Chloro-4,5-dihydroxybenzoyl chloride is an electrophilic reagent that reacts with nucleophiles, such as amino acids, peptides, and proteins. The reaction proceeds through the formation of an ester bond between 3-Chloro-4,5-dihydroxybenzoyl chloride and the nucleophile. The ester bond formation results in the modification of the nucleophile, which can lead to changes in the biochemical and physiological properties of the molecule.
Biochemische Und Physiologische Effekte
3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been shown to have antitumor activity and antiviral activity. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to modulate the immune response and to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a versatile reagent that can be used in a wide range of reactions. However, 3-Chloro-4,5-dihydroxybenzoyl chloride has some limitations for lab experiments. It is a toxic compound that requires careful handling. It is also a reactive compound that can react with other molecules in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride. One direction is to explore the use of 3-Chloro-4,5-dihydroxybenzoyl chloride in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Another direction is to investigate the mechanism of action of 3-Chloro-4,5-dihydroxybenzoyl chloride in more detail, to better understand its biochemical and physiological effects. Additionally, the development of new synthetic methods for 3-Chloro-4,5-dihydroxybenzoyl chloride could lead to more efficient and sustainable production of this important compound.
Conclusion:
In conclusion, 3-Chloro-4,5-dihydroxybenzoyl chloride is an important compound that has been widely used in scientific research. It has been used in the synthesis of various compounds and has shown promising results in the fields of biochemistry, pharmacology, and organic chemistry. 3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride, which could lead to new discoveries and applications of this important compound.
Synthesemethoden
3-Chloro-4,5-dihydroxybenzoyl chloride can be synthesized by the reaction of 4,5-dihydroxybenzoic acid with thionyl chloride and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate 4,5-dichloro-3-hydroxybenzoyl chloride, which is then chlorinated further to form 3-Chloro-4,5-dihydroxybenzoyl chloride. The synthesis of 3-Chloro-4,5-dihydroxybenzoyl chloride is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-dihydroxybenzoyl chloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of natural products, such as flavonoids and alkaloids. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral agents. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been used as a reagent for the modification of proteins and peptides.
Eigenschaften
CAS-Nummer |
119735-20-5 |
|---|---|
Produktname |
3-Chloro-4,5-dihydroxybenzoyl chloride |
Molekularformel |
C7H4Cl2O3 |
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
3-chloro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |
InChI-Schlüssel |
AXPHXKHORNGRIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Synonyme |
Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)











